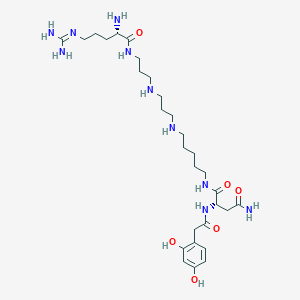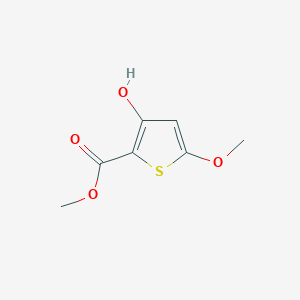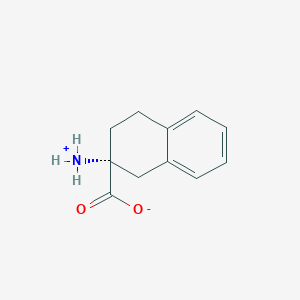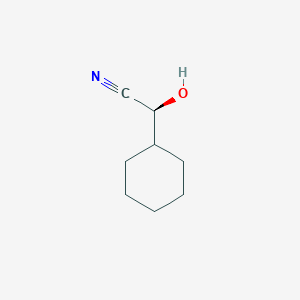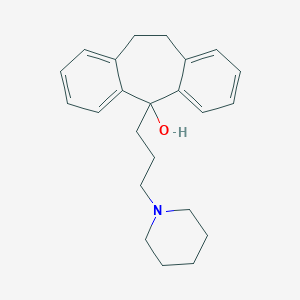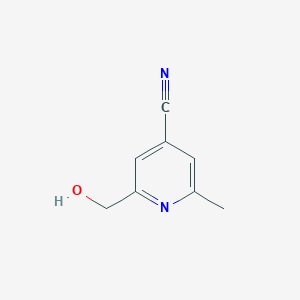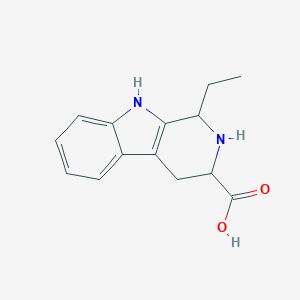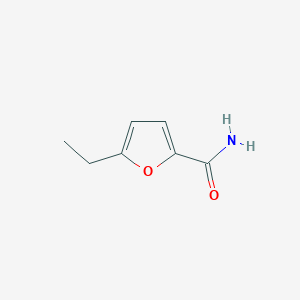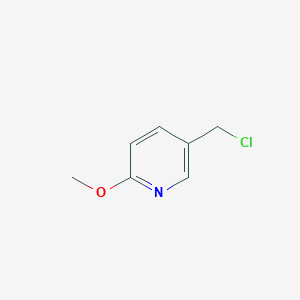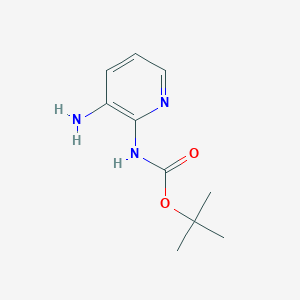
tert-Butyl (3-aminopyridin-2-yl)carbamate
Vue d'ensemble
Description
"tert-Butyl (3-aminopyridin-2-yl)carbamate" is a chemical compound that belongs to the class of carbamates. It is of interest in organic chemistry due to its utility as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of carbamates like "tert-Butyl (3-aminopyridin-2-yl)carbamate" often involves the use of amino protecting groups, which can be transformed chemoselectively via tert-butyldimethylsilyl carbamates. Sakaitani and Ohfune (1990) describe a process where common amino protecting groups such as N-tert-butoxycarbonyl (Boc) are synthesized to silyl carbamates, which upon activation react with electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of carbamate derivatives has been extensively studied through synthetic and crystallographic methods. Kant, Singh, and Agarwal (2015) prepared a similar compound and characterized it using NMR, IR spectroscopy, and X-ray diffraction, providing insights into the molecular conformation and interactions that stabilize the crystal structure (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
Chemical reactions involving carbamates are varied, depending on the functional groups present. For instance, tert-butyl carbamates can undergo chemoselective transformations, leading to the synthesis of N-ester type compounds with high yields as described by Sakaitani and Ohfune (1990). Additionally, these compounds can participate in Diels-Alder reactions, as illustrated by the preparation and reaction of a 2-Amido substituted furan compound by Padwa, Brodney, and Lynch (2003), showcasing the versatility of carbamates in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The study by Kant, Singh, and Agarwal (2015) provides data on the crystal packing and thermal analysis of a similar carbamate compound, indicating strong intermolecular hydrogen bonding and other weak interactions that influence the compound's stability and reactivity (Kant, Singh, & Agarwal, 2015).
Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- It serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2' (Ober et al., 2004).
- The compound is used in synthesizing intermediates in jaspine B, showing potential for cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
- It is synthesized through the asymmetric Mannich reaction, providing a method for synthesizing chiral amino carbonyl compounds (Yang et al., 2009).
- Its derivatives are used in the metalation of aminomethyltrimethylsilane, aiding in the preparation of functionalized amino silanes (Sieburth et al., 1996).
Medicinal Chemistry Applications :
- The tert-Butyl carbamate derivatives exhibit antiarrhythmic and hypotensive properties, making them potential candidates for therapeutic applications (Chalina et al., 1998).
- Novel tert-butyl carbamates serve as building blocks for protease inhibitors (Ghosh et al., 2017).
Material Science and Crystallography :
- The compound exhibits unique crystallization behaviors, contributing to the understanding of molecular structures and intermolecular interactions (Kant et al., 2015).
- Isomorphous crystal structures of certain derivatives highlight the interplay between hydrogen and halogen bonds in carbonyl compounds (Baillargeon et al., 2017).
Other Applications :
- It finds use in glycosylative transcarbamylation, transforming tert-butyl carbamates into novel glycoconjugates (Henry & Lineswala, 2007).
- The compound is involved in the photoredox-catalyzed synthesis of 3-aminochromones, indicating potential in diverse amino pyrimidine applications (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-(3-aminopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDKKKSWTZUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618185 | |
| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminopyridin-2-yl)carbamate | |
CAS RN |
108655-56-7 | |
| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-aminopyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



